molecular formula C18H16N2O5 B4517174 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B4517174
M. Wt: 340.3 g/mol
InChI Key: FGISEUWLBCEBSK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that features a benzodioxane ring fused with a hexahydroquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves the reaction of 1,4-benzodioxane-6-amine with various reagents under controlled conditions. One common method involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further reacted with different alkyl or aralkyl halides in the presence of N,N-dimethylformamide and lithium hydride to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could be explored to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzodioxane derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist to certain receptors, leading to the modulation of signaling pathways involved in inflammation, apoptosis, and cell proliferation. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c21-14-3-1-2-13-11(14)9-12(18(23)20-13)17(22)19-10-4-5-15-16(8-10)25-7-6-24-15/h4-5,8-9H,1-3,6-7H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGISEUWLBCEBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=O)N2)C(=O)NC3=CC4=C(C=C3)OCCO4)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

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